3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one
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Overview
Description
3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyrrole derivative, followed by cyclization with a pyridine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure but differ in the fused ring system.
Dihydropyrimidine derivatives: These compounds have a similar dihydropyridine ring but differ in the substituents and overall structure.
Properties
CAS No. |
61214-88-8 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C16H16N2O/c1-3-12-14-13(9-10(2)17-16(14)19)18-15(12)11-7-5-4-6-8-11/h4-9,18H,3H2,1-2H3,(H,17,19) |
InChI Key |
NWVITNLBDUHUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)NC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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